molecular formula C10H12F3NO B13043695 (1S,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL

(1S,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B13043695
M. Wt: 219.20 g/mol
InChI Key: QFQLRAJBKGOONJ-HZGVNTEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-ol is a chiral β-amino alcohol building block of significant interest in medicinal chemistry and drug discovery. This compound features a defined (1S,2R) stereochemistry and a 2-(trifluoromethyl)phenyl group, a combination that confers unique physicochemical properties. The trifluoromethyl group is widely recognized for its ability to enhance metabolic stability, lipophilicity, and binding affinity in biologically active molecules, making this scaffold a valuable intermediate for the development of novel pharmaceuticals . This chiral amino alcohol serves as a key precursor in the synthesis of more complex, stereodefined molecules. Its structure is characteristic of scaffolds used in the preparation of potent synthetic opioid analgesics of the 4-anilidopiperidine class, such as fentanyl and its analogs, which are powerful μ-opioid receptor agonists . As such, it is an invaluable compound for research into structure-activity relationships and the development of new pharmacologically active agents. The molecule possesses both hydrogen bond donor and acceptor sites, allowing for targeted interactions with biological receptors and enzymes. The compound is supplied with high enantiomeric purity for research applications. It is intended for use in organic synthesis, method development, and biological screening exclusively in laboratory settings. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers can leverage its defined stereochemistry and fluorinated aromatic system to explore new chemical space and optimize lead compounds.

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

(1S,2R)-1-amino-1-[2-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H12F3NO/c1-6(15)9(14)7-4-2-3-5-8(7)10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9-/m1/s1

InChI Key

QFQLRAJBKGOONJ-HZGVNTEJSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1C(F)(F)F)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1C(F)(F)F)N)O

Origin of Product

United States

Preparation Methods

Oxime Formation and Reduction Route

A well-documented method for related compounds such as 1-erythro-2-amino-1-phenyl-1-propanol involves:

  • Reacting 1-(2-trifluoromethylphenyl)-1-hydroxy-2-propanone with hydroxylamine salt in the presence of a base to form the corresponding oxime.
  • Using an organic solvent such as di-n-butyl ether or tetrahydrofuran for the reaction medium.
  • Maintaining reaction temperature between 0 °C and 30 °C to optimize yield and stereoselectivity.
  • Isolating the oxime intermediate by solvent extraction and drying.
  • Reducing the oxime with a nickel-aluminum catalyst mixture to yield the amino alcohol.
  • Purifying the crude product to obtain the pure (1S,2R) isomer.

This method emphasizes neutralizing the acidic counterpart of hydroxylamine to ensure complete reaction and employs chromatographic techniques to separate stereoisomers effectively.

Chiral Amino Alcohol Synthesis via Fluorinated Aromatic Precursors

Another approach involves:

  • Starting from fluorinated aromatic compounds such as 2-fluoro-3-(trifluoromethyl)benzene.
  • Introducing the amino group through amination reactions.
  • Hydroxylation to install the propan-2-ol moiety.
  • Use of chiral catalysts or chiral auxiliaries to control stereochemistry.
  • Purification by recrystallization or high-performance liquid chromatography (HPLC).

This route is adapted for industrial scale synthesis and allows for efficient incorporation of the trifluoromethyl group, which influences the compound's electronic and steric properties.

Asymmetric Synthesis via Fluorinated Phenylalanine Derivatives

Recent research has demonstrated asymmetric synthesis of fluorinated aromatic amino acids and derivatives, which can be transformed into amino alcohols:

  • Using fluorinated precursors such as tetrafluoro-trifluoromethylphenylalanine derivatives.
  • Employing protecting groups like Fmoc for amino acid synthesis.
  • Applying acid hydrolysis and subsequent chemical modifications to yield the desired amino alcohol.
  • Purification through flash column chromatography and recrystallization.

This method offers precise stereochemical control and is suitable for synthesizing complex fluorinated amino alcohols with high enantiomeric excess.

Reaction Conditions and Purification Details

Step Conditions / Reagents Notes
Oxime formation Hydroxylamine salt, base (e.g., sodium acetate), organic solvent (di-n-butyl ether), 0–30 °C pH control critical for complete neutralization
Oxime reduction Nickel-aluminum catalyst mixture Reduces oxime to amino alcohol stereoselectively
Amination and hydroxylation Amination reagents, chiral catalysts, solvents Control of stereochemistry essential
Acid hydrolysis and protection Aqueous HCl, Fmoc-OSu, EDTA-Na2, NaOH Used in amino acid derivative synthesis
Purification Solvent extraction, drying over anhydrous sodium sulfate, flash chromatography, HPLC Ensures high optical purity and separation of isomers

Analytical Methods for Stereochemical Purity

  • Chiral HPLC using C-18 columns with UV detection at 210 nm.
  • Mobile phase composed of tetramethylammonium hydroxide buffer mixed with methanol and tetrahydrofuran.
  • Resolution between stereoisomers maintained above 2.0 to ensure separation.
  • Injection volumes and flow rates optimized for reproducible analysis.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Oxime formation and reduction Hydroxylamine reaction, Ni-Al catalyst High stereoselectivity, scalable Requires careful pH and temp control
Fluorinated aromatic amination Use of fluorinated benzene derivatives Direct incorporation of CF3 group Multi-step, may need chiral catalysts
Asymmetric synthesis via amino acids Use of fluorinated phenylalanine derivatives Precise stereochemical control Complex synthesis, multiple purification steps

Research Findings and Notes

  • The oxime reduction method provides an efficient route to optically active amino alcohols with good yield and stereoselectivity.
  • Incorporation of trifluoromethyl groups significantly affects the electronic nature of the molecule, impacting biological activity and synthetic strategy.
  • Asymmetric synthesis via amino acid derivatives allows for structural diversification and is supported by recent advances in fluorinated compound synthesis.
  • Purification and stereochemical analysis are critical to ensure the desired (1S,2R) configuration, which is essential for the compound's biological function.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may yield a primary amine.

Scientific Research Applications

Chemistry

In chemistry, (1S,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its unique structure allows it to interact with specific biological targets, making it useful in various assays and experiments.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific pathways or receptors.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The trifluoromethyl group’s position and the inclusion of additional substituents significantly influence molecular behavior. Key analogs include:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa (Predicted) Source
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL 2-Cl, 4-CF₃ C₁₀H₁₁ClF₃NO 253.65 - - -
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 3-C(CH₃)₃ C₁₃H₂₁NO 207.31 - - -
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL 4-SCF₃ C₁₀H₁₂F₃NOS 257.27 - - -
(1S,2R)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL 2-Cl, 5-Cl C₉H₁₁Cl₂NO 220.10 1.334 344.6 12.30
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL 3-Br, 5-CH₃ C₁₀H₁₄BrNO 244.13 1.406 359.7 12.55

Key Observations:

  • Electron-Withdrawing Groups (e.g., -CF₃, -Cl): The trifluoromethyl group enhances lipophilicity and metabolic stability due to its strong electron-withdrawing nature. Chlorine substituents (e.g., 2-Cl in ) further increase molecular polarity and may influence binding interactions in biological systems .
  • Predicted vs. Experimental Data: Boiling points and pKa values are often predicted (e.g., via computational models) for rare compounds, while density data may be extrapolated from analogs .

Stereochemical and Functional Group Comparisons

  • (1S,2S) vs. (1S,2R) Isomers: describes (1S,2S)-1-amino-1-(2,3,5-trifluorophenyl)propan-2-ol, highlighting how stereochemistry affects hydrogen-bonding capacity and solubility. The (1S,2R) configuration in the target compound may offer distinct spatial arrangements for receptor binding .
  • Amino Alcohol Derivatives: Compounds like (2S)-N,N-dimethyl-2-amino-3-phenylpropan-1-ol () demonstrate the role of N-alkylation in modulating basicity and solubility. The primary amine in the target compound likely increases its reactivity in coupling reactions .

Biological Activity

(1S,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound notable for its diverse biological activities and potential applications in pharmaceuticals. The trifluoromethyl group enhances its lipophilicity, which may contribute to its interaction with various biological targets.

  • Molecular Formula : C11H14F3NO
  • Molecular Weight : 233.23 g/mol
  • IUPAC Name : this compound

Biological Activities

The biological activity of this compound has been investigated across various studies, highlighting its potential in different therapeutic areas.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Compound MIC (μg/mL) Target Organism
This compound12.5Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus

The above data suggests a promising antibacterial profile for this compound compared to established antibiotics.

Antiviral Activity

The antiviral potential of compounds containing trifluoromethyl groups has also been documented. Specifically, they have shown efficacy against various viral targets through inhibition of key viral enzymes. The mechanism often involves the disruption of viral replication processes.

Study on Antiviral Efficacy

A study published in MDPI explored the effects of trifluoromethyl-containing compounds on viral replication. The results indicated that these compounds could lower the viral load significantly in vitro, suggesting their potential as antiviral agents in clinical applications .

Research on Anticancer Properties

Another significant area of research focuses on the anticancer properties of this compound. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer drug.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes crucial for microbial and viral life cycles.
  • Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes effectively, facilitating its action within target cells.

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